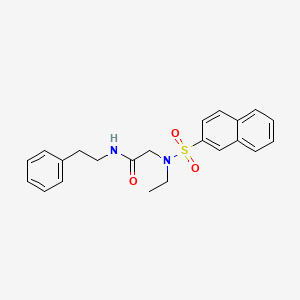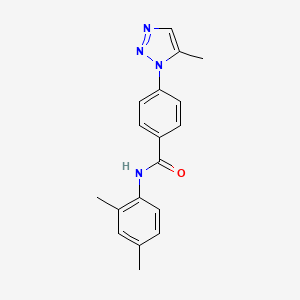![molecular formula C13H22N6O3 B5226197 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B5226197.png)
2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol, also known as DMT, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of triazine-based compounds and has been found to have significant effects on the biochemical and physiological processes of living organisms.
作用機序
The mechanism of action of 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol is not fully understood, but it is believed to act as an inhibitor of the enzyme adenylate cyclase. Adenylate cyclase is an enzyme that plays a crucial role in the production of cyclic AMP, which is a second messenger that regulates various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have significant effects on the biochemical and physiological processes of living organisms. It has been shown to inhibit the activity of adenylate cyclase, which leads to a decrease in the production of cyclic AMP. This, in turn, affects various cellular processes such as gene expression, cell growth, and differentiation.
実験室実験の利点と制限
One of the significant advantages of using 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol in lab experiments is its ability to act as a fluorescent probe for detecting the presence of nucleic acids in cells. However, this compound has some limitations, such as its low solubility in water, which makes it challenging to work with in some experiments.
将来の方向性
There are several future directions for the use of 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol in scientific research. One of the most promising areas is the development of new fluorescent probes based on this compound. These probes could be used to study various biological processes and could have significant applications in the fields of medicine and biotechnology. Another future direction is the study of the effects of this compound on various disease models, which could lead to the development of new therapeutic strategies.
合成法
The synthesis of 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between cyanuric chloride and morpholine in the presence of ethanol. The reaction yields this compound as a white crystalline solid, which can be further purified using various techniques.
科学的研究の応用
2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol has been extensively used in scientific research to study its effects on various biochemical and physiological processes. One of the most significant applications of this compound is its use as a fluorescent probe for detecting the presence of nucleic acids in cells. This compound has also been used to study the role of purines in the regulation of various biological processes.
特性
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O3/c20-6-1-14-11-15-12(18-2-7-21-8-3-18)17-13(16-11)19-4-9-22-10-5-19/h20H,1-10H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECYRADSXYZERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NCCO)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787397 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methoxyphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226119.png)


![(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B5226149.png)
![1-[(5-chloro-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5226153.png)
![N-({5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5226162.png)
![N-[2-methoxy-5-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)phenyl]propanamide](/img/structure/B5226181.png)
![1-[(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B5226184.png)
![2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5226185.png)


![3-(anilinocarbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226208.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B5226217.png)

